2,3-Diaminopyridine

Overview

Description

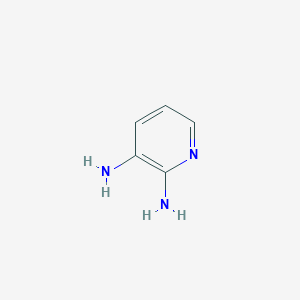

2,3-Diaminopyridine (2,3-DAP) is a heterocyclic aromatic compound featuring two amino groups at the 2- and 3-positions of the pyridine ring. It serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals, coordination complexes, and heterocyclic systems like imidazopyridazines and pyranopterins . Its synthesis typically involves bromination and nitration of 2-aminopyridine, achieving yields of 78–86% . The compound’s reactivity and biological activity are influenced by the spatial arrangement of its amino groups, making it distinct from structural isomers such as 3,4-diaminopyridine (3,4-DAP) and 2,6-diaminopyridine (2,6-DAP).

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Diaminopyridine can be synthesized through several methods:

Reduction of 2,3-dinitropyridine: This involves dissolving 2,3-dinitropyridine in an organic solvent, adding palladium on carbon, and introducing hydrogen gas into the reaction flask.

Reduction of 2-amino-3-nitropyridine: This method uses iron and aqueous acidified ethanol, tin and hydrochloric acid, or stannous chloride and hydrochloric acid as reducing agents.

Amination of 3-amino-2-halopyridine: This involves reacting 3-amino-2-halopyridine with aqueous ammonia in the presence of a catalyst under ammonia pressure and heating.

Industrial Production Methods: Industrial production of this compound typically follows the reduction of 2,3-dinitropyridine or 2-amino-3-nitropyridine due to the efficiency and cost-effectiveness of these methods .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The compound itself is often synthesized through reduction reactions.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as palladium on carbon, iron, and stannous chloride are frequently used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions.

Major Products Formed:

Schiff Bases: this compound forms Schiff bases with aldehydes and ketones.

Charge Transfer Complexes: It forms complexes with electron acceptors like tetrachloro-p-benzoquinone and tetracyanoethylene.

Scientific Research Applications

Medicinal Chemistry

2,3-DAP serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives have demonstrated potential in treating numerous health conditions, particularly in the realm of neurodegenerative diseases and cancer.

Neurodegenerative Diseases

Recent studies have highlighted the potential of 2,3-DAP in drug repurposing for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The compound's ability to chelate metals may mitigate the harmful effects of metal dyshomeostasis associated with these diseases .

Case Study: Copper(II)-Chelating Properties

- Objective : Investigate the neuroprotective effects of copper(II)-chelating drugs.

- Findings : 2,3-DAP exhibited significant neuroprotective properties by stabilizing copper homeostasis, thereby reducing oxidative stress .

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have synthesized platinum complexes incorporating 2,3-DAP, which showed promising activity against ovarian cancer cell lines.

Case Study: Platinum Complexes

- Objective : Evaluate the efficacy of cis-platin-like complexes with 2,3-DAP.

- Results : These complexes formed DNA adducts similar to cisplatin but with varying degrees of activity against different cancer cell lines .

Synthesis of Novel Compounds

The versatility of 2,3-DAP allows for the synthesis of various derivatives that enhance its biological activity.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the pharmacological properties of 2,3-DAP derivatives. These studies focus on modifying side chains to improve potency and selectivity.

Materials Science Applications

In addition to medicinal applications, 2,3-DAP is utilized in materials science for developing functional polymers and chelating agents.

Chelating Polymers

Research has demonstrated that 2,3-DAP can be used to create chelating polymers that effectively remove heavy metals from aqueous solutions.

Case Study: Dialdehyde Starch Polymer

- Synthesis : A Schiff base was formed by reacting dialdehyde starch with 2,3-DAP.

- Performance : The resulting polymer showed a high adsorption capacity for heavy metals like Cu²⁺ and Cd²⁺ .

Environmental Remediation

The chelating properties of 2,3-DAP extend to environmental applications where it is used to remediate contaminated water sources.

Heavy Metal Removal

Studies have shown that polymers derived from 2,3-DAP can effectively bind heavy metals in polluted water bodies.

| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Cu²⁺ | 100 | 10 | 90 |

| Cd²⁺ | 150 | 15 | 90 |

Mechanism of Action

The mechanism of action of 2,3-diaminopyridine involves its interaction with molecular targets through its amino groups. It can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. For instance, in the synthesis of Schiff bases, it reacts with aldehydes or ketones to form imines, which can further participate in various biological and chemical processes .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

Structural and Electronic Properties

The position of amino groups on the pyridine ring significantly impacts electronic properties and reactivity:

Key Insight: The 2,3-DAP isomer exhibits unique electronic spectra in pyranopterin derivatives, with absorbance peaks at 371–389 nm and emission at 420–423 nm, enabling differentiation from isomers .

Cyclization Reactions

- 2,3-DAP: Reacts with N-arylmaleimides to form imidazopyridazines via aza-Michael addition, releasing succinimide as a byproduct. This pathway is distinct due to the exo-amino group at position 2 .

- 3,4-DAP : Prefers nucleophilic aromatic substitution reactions; used in synthesizing benzimidazole derivatives for coordination chemistry .

Condensation Reactions

- 2,3-DAP : Shows lower regioselectivity in condensations (e.g., with pyrazole-3-carboxylic acid chloride), yielding both carboxamide 5 and imidazo[4,5-b]pyridine 6 under varying conditions .

- 2,6-DAP : Primarily used in starch functionalization for creating bioactive polymers .

Table 1: Reaction Yields and Products

| Reaction Partner | 2,3-DAP Product | Yield | Reference |

|---|---|---|---|

| Pyrazole-3-carboxylic acid | 1H-Pyrazole-3-carboxamide | 69% | |

| N-Arylmaleimide | Imidazopyridazine | ~80% | |

| Chloranilic acid | Charge-transfer complex | N/A |

Ion Channel Modulation

- 3,4-DAP : Potent potassium channel blocker; effective in Lambert-Eaton myasthenic syndrome (LEMS) with rapid internal action (IC50 ~1 µM) .

- 2,3-DAP: Limited direct ion channel activity but used in bradykinin B1 receptor antagonists. SAR studies show cyclohexyl substitutions enhance receptor affinity 10-fold .

Stability and Degradation

Biological Activity

2,3-Diaminopyridine (DAP) is a significant compound in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of DAP, focusing on its pharmacological properties, structure-activity relationships, and recent research findings.

Pharmacological Activities

1. Antimicrobial Activity

DAP exhibits notable antimicrobial properties. Research has indicated that it can act against various pathogens, including bacteria and protozoa. For instance, studies have shown that certain DAP derivatives are effective against Plasmodium falciparum, the causative agent of malaria, with IC50 values as low as 0.04 μM . Additionally, DAP has demonstrated activity against Trypanosoma brucei, responsible for African sleeping sickness, with some derivatives achieving over 80% inhibition at specific concentrations .

2. Antitumor Activity

The compound has also been investigated for its anticancer potential. DAP derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines such as HeLa cells. In vitro assays revealed varying degrees of cytotoxicity, with some compounds exhibiting significant inhibition of cell viability .

3. Bradykinin B1 Receptor Antagonism

Recent studies have explored DAP as a scaffold for developing non-peptide antagonists of the bradykinin B1 receptor. These antagonists have potential applications in treating pain and inflammatory conditions. The structural modifications on DAP have been shown to enhance binding affinity and selectivity towards the B1 receptor .

Structure-Activity Relationships (SAR)

A critical aspect of understanding DAP's biological activity lies in its structure-activity relationships. Modifications to the DAP structure can significantly influence its pharmacological properties:

- Substitution Patterns : The introduction of various substituents on the pyridine ring can enhance or diminish biological activity. For example, brominated analogues of DAP have shown increased potency against T. brucei compared to non-brominated versions .

- Hybrid Compounds : Combining DAP with other pharmacophores has yielded hybrid compounds with enhanced biological profiles. These hybrids often exhibit improved selectivity and potency against specific targets .

Case Studies

Several case studies highlight the therapeutic potential of DAP:

- Study on Antimalarial Activity : A series of DAP derivatives were synthesized and tested against P. falciparum. The study reported that certain derivatives not only inhibited parasite growth but also exhibited low cytotoxicity towards human cells, indicating a favorable therapeutic index .

- Anticancer Screening : In a screening campaign involving various cancer cell lines, several DAP derivatives were identified as potent inhibitors of cell proliferation, leading to further investigation into their mechanisms of action and potential clinical applications .

Table 1: Biological Activity of Selected this compound Derivatives

| Compound ID | Target Pathogen | IC50 (μM) | Cell Line Tested | % Viability |

|---|---|---|---|---|

| 16a | P. falciparum | 0.04 | HeLa | 35 |

| 16d | T. brucei | 43 | HeLa | 32 |

| Hybrid A | Bradykinin B1 | - | - | - |

Table 2: Structure-Activity Relationships for DAP Derivatives

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2,3-diaminopyridine, and how do their yields compare?

The primary synthesis involves bromination and nitration of 2-aminopyridine, followed by catalytic hydrogenation. Fox and Threlfall’s method achieves higher yields (~82%) compared to alternative routes like nitration of 2-amino-3-nitropyridine (~68%) . Key steps include strict temperature control during nitration (0–5°C) and hydrogenation under H₂/Pd-C at 50–60°C. Recrystallization in ethanol-water mixtures is critical for purity (>95%) .

Q. How should researchers handle solubility and stability challenges during experiments?

this compound is highly water-soluble (100 g/L at 20°C), enabling aqueous-phase reactions. However, it degrades under prolonged light exposure and elevated temperatures. Store at 0–6°C in airtight, light-resistant containers to prevent oxidation or decomposition . For reactions requiring anhydrous conditions, use freshly dried solvents like THF or DMF .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) effectively removes nitro intermediates. Recrystallization from ethanol/water (1:3 v/v) yields high-purity crystals (melting point 114–116°C) . Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) or NMR (δ 6.5–7.2 ppm for aromatic protons) .

Q. What are its primary applications in organic synthesis?

It serves as a nucleophilic building block for heterocycles (e.g., imidazo[4,5-b]pyridines) and coordination complexes. The amino groups enable Schiff base formation or metal chelation (e.g., Pt(II) anticancer agents like DH5) .

Advanced Research Questions

Q. How can spectroscopic methods resolve contradictions in reported melting points (110–116°C)?

Discrepancies arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions and X-ray crystallography to confirm lattice structures. FTIR (N-H stretches at 3300–3400 cm⁻¹) and elemental analysis (%N: 38.5) validate purity .

Q. What mechanistic insights explain its role in charge-transfer complexes?

The electron-rich amino groups donate electrons to acceptors like chloranilic acid, forming π-π stacked complexes. UV-Vis spectroscopy (λmax ~500 nm) and Benesi-Hildebrand plots quantify association constants (e.g., 1.2 × 10³ M⁻¹ in methanol) .

Q. How does this compound enhance platinum-based anticancer agents?

In trans-(ammino)(this compound)dichloroplatinum(II) (DH5), the diamine ligand improves DNA adduct stability via H-bonding with guanine residues. Compare cytotoxicity using A2780 ovarian cancer cells (IC₅₀ DH5: 8.2 μM vs. cisplatin: 2.1 μM) .

Q. What strategies mitigate metabolic instability in diaminopyridine-derived drug candidates?

Replace the diaminopyridine core with alkylamino acid amides or cyclopropane-fused analogs to reduce oxidative deamination. Merck’s studies show improved bioavailability (AUC increased 3-fold) and reduced CYP450 metabolism .

Q. How do solvent polarities affect its reactivity in nucleophilic substitutions?

In polar aprotic solvents (DMF, DMSO), the amino groups exhibit enhanced nucleophilicity, accelerating SNAr reactions with aryl halides. Kinetic studies (GC-MS monitoring) show rate constants 5× higher in DMF vs. ethanol .

Q. Methodological Notes

Properties

IUPAC Name |

pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-4-2-1-3-8-5(4)7/h1-3H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYXNRREDYWPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051493 | |

| Record name | 2,3-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-58-4 | |

| Record name | 2,3-Diaminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Diaminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diaminopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diaminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,3-diyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-PYRIDINEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBX394737H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.